molecular formula C8H16N2 B13565401 {6-Azaspiro[2.5]octan-1-yl}methanamine

{6-Azaspiro[2.5]octan-1-yl}methanamine

Cat. No.: B13565401
M. Wt: 140.23 g/mol
InChI Key: AOIIJSUPEKWVMO-UHFFFAOYSA-N
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Description

{6-Azaspiro[25]octan-1-yl}methanamine is a chemical compound with the molecular formula C8H16N2 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Azaspiro[2.5]octan-1-yl}methanamine typically involves the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations are employed, often with minimal chromatographic purifications .

Industrial Production Methods

An economically feasible route for the production of similar spiro compounds involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . While specific industrial methods for this compound are not detailed, similar approaches may be utilized.

Chemical Reactions Analysis

Types of Reactions

{6-Azaspiro[2.5]octan-1-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

{6-Azaspiro[2.5]octan-1-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Azaspiro[2.5]octan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed mechanisms are still under investigation. The compound’s unique spirocyclic structure may play a role in its binding affinity and specificity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Azaspiro[2.5]octan-1-yl}methanamine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-azaspiro[2.5]octan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIIJSUPEKWVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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